molecular formula C11H11NO6 B1205344 N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate

N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate

Cat. No. B1205344
M. Wt: 253.21 g/mol
InChI Key: WSFRCMOAOXFXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate is a methoxybenzoic acid.

Scientific Research Applications

Marine-Derived Secondary Metabolites

N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate is structurally related to compounds found in marine-derived secondary metabolites. Research on these compounds, such as anthocidins, which are isolated from marine actinobacteria associated with sea urchins, has shown potential applications in cytotoxic and antibacterial activity (Guo et al., 2018).

Stability and Antioxidant Properties

Studies on the stability and antioxidant properties of similar compounds, such as oat avenanthramides, provide insights into the stability and potential health benefits of N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate. These compounds have been analyzed for their retention after food processing and their antioxidant activities in various in vitro systems (Dimberg et al., 2001; Peterson et al., 2002).

Metabolic Pathways

Research on metabolic pathways involving similar compounds, such as the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora, provides insights into the metabolic significance and potential biosynthetic uses of N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate (Leifer et al., 1950).

Enzymatic Activation and Inhibition

Studies have also been conducted on the activation and inhibition of enzymes by similar compounds, such as the activation of brain pyridoxine-5-P oxidase by 3-hydroxyanthranilate, which may provide a basis for understanding the interaction of N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate with other biological molecules (Kwon et al., 1991).

Amyloid-beta Antiaggregants

Research on aminophenolic amyloid-beta antiaggregants developed from 3-hydroxyanthranilic acid suggests potential therapeutic applications in neurodegenerative diseases, which could be relevant for N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate (Simms et al., 2014).

Catalytic and Regulatory Properties

The study of catalytic and regulatory properties of enzymes that interact with similar compounds can provide insights into the roles these compounds play in biological systems, such as in NAD biosynthesis and other metabolic pathways (Zhang et al., 2005).

properties

Product Name

N-Pyruvoyl-5-methoxy-3-hydroxyanthranilate

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

3-hydroxy-5-methoxy-2-(2-oxopropanoylamino)benzoic acid

InChI

InChI=1S/C11H11NO6/c1-5(13)10(15)12-9-7(11(16)17)3-6(18-2)4-8(9)14/h3-4,14H,1-2H3,(H,12,15)(H,16,17)

InChI Key

WSFRCMOAOXFXOJ-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)NC1=C(C=C(C=C1O)OC)C(=O)O

Canonical SMILES

CC(=O)C(=O)NC1=C(C=C(C=C1O)OC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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